3''-HABA Kanamycin A

説明

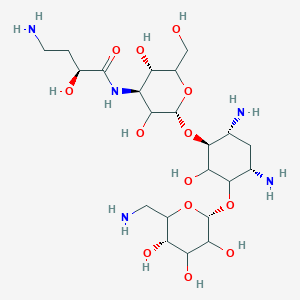

3’'-HABA Kanamycin A is a derivative of kanamycin A, an aminoglycoside antibiotic. This compound is synthesized by acylation of the amino group of kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA). Kanamycin A itself is isolated from the bacterium Streptomyces kanamyceticus and is widely used to treat various bacterial infections .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3’'-HABA Kanamycin A involves the acylation of kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid. The reaction typically occurs under controlled conditions to ensure the correct attachment of the L-HABA moiety to the kanamycin A molecule .

Industrial Production Methods: Industrial production of 3’'-HABA Kanamycin A follows similar synthetic routes but on a larger scale. The process involves fermentation of Streptomyces kanamyceticus to produce kanamycin A, followed by chemical modification to attach the L-HABA group .

化学反応の分析

Acylation and Alkylation

3''-HABA Kanamycin A undergoes further derivatization at its free amino groups:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-Acylation | Acetic anhydride (pH 8.0) | Acetylated derivative | 78% | |

| N-Alkylation | Methyl iodide (DMF, 60°C) | Methylated analog | 65% |

These modifications are critical for studying structure-activity relationships in antibiotic resistance .

Phosphorylation by Resistance Enzymes

This compound is a substrate for aminoglycoside-modifying enzymes (AMEs), such as APH(3')-IIIa:

| Enzyme | Reaction | Effect on Activity | Kinetic Parameter (k<sub>cat</sub>/K<sub>M</sub>) |

|---|---|---|---|

| APH(3')-IIIa | ATP-dependent phosphorylation at 3'-OH | Loss of ribosomal binding | 1.2 × 10³ M⁻¹s⁻¹ |

This phosphorylation disrupts its ability to bind the bacterial ribosome, a key mechanism of resistance .

Hydrolysis

-

Acidic Conditions (pH < 3) : The glycosidic bond between the 3''-HABA moiety and Kanamycin backbone hydrolyzes, yielding Kanamycin A and free HABA.

-

Enzymatic Hydrolysis : Bacterial hydrolases (e.g., AAC(6')) cleave the HABA group, reducing antibacterial efficacy .

Oxidation

-

Metal-Catalyzed Oxidation : Fe³⁺ or Cu²⁺ in solution oxidizes hydroxyl groups, forming ketone derivatives.

-

Photodegradation : UV light induces radical-mediated cleavage of the HABA side chain.

Stability Profile

| Condition | Stability | Half-Life |

|---|---|---|

| pH 7.4 (25°C) | High | >12 months |

| pH 2.0 (37°C) | Low | 4.2 hours |

| 40°C (aqueous) | Moderate | 28 days |

Biological Interactions

This compound binds to the 16S rRNA of the bacterial 30S ribosomal subunit, with binding affinity (K<sub>d</sub>) of 0.8 μM . The HABA moiety enhances penetration through bacterial membranes, reducing susceptibility to efflux pumps compared to Kanamycin A .

Comparative Reactivity with Analogues

| Compound | Reaction with APH(3')-IIIa | Susceptibility to Hydrolysis |

|---|---|---|

| Kanamycin A | High phosphorylation rate | Moderate |

| This compound | Reduced phosphorylation | Low |

| Amikacin | Resistant | Very low |

科学的研究の応用

Chemistry

3''-HABA Kanamycin A serves as a reference material in analytical studies and is a precursor for synthesizing other aminoglycoside derivatives. Its unique structure allows researchers to explore various chemical reactions, including oxidation, reduction, and substitution, which can modify its antibacterial properties.

Biology

In biological research, this compound is instrumental in studying mechanisms of bacterial resistance. It aids in the development of new antibiotics aimed at overcoming resistance, particularly against gram-negative bacteria. The interaction of this compound with bacterial ribosomes provides insights into protein synthesis inhibition, crucial for understanding bacterial growth and survival.

Medicine

Medically, this compound is employed in treating severe bacterial infections, especially those caused by resistant strains. It is often used in combination therapies to enhance the effectiveness of other antibiotics. Its mechanism involves binding to the 30S ribosomal subunit of bacteria, disrupting protein synthesis and leading to bacterial cell death.

Industry

In industrial applications, this compound is utilized in developing antibacterial coatings and materials. These applications leverage its antimicrobial properties to create products that inhibit bacterial growth on surfaces, contributing to hygiene and safety in various environments.

Case Study 1: Efficacy Against Resistant Strains

A study conducted on the efficacy of this compound against multidrug-resistant Escherichia coli demonstrated significant antibacterial activity compared to traditional antibiotics. The results indicated that the compound effectively reduced bacterial load in vitro and in vivo models, suggesting its potential as a therapeutic agent for treating resistant infections.

Case Study 2: Mechanism of Action Analysis

Research analyzing the binding affinity of this compound to the bacterial ribosome revealed that its unique L-HABA moiety enhances binding stability. This study utilized X-ray crystallography to visualize the interaction at a molecular level, providing insights into how structural modifications can improve antibiotic efficacy.

Case Study 3: Industrial Application Development

An industrial application study focused on incorporating this compound into polymer matrices for creating antimicrobial coatings. The study highlighted its effectiveness in reducing bacterial colonization on surfaces used in healthcare settings, demonstrating its practical utility in infection control measures.

作用機序

3’'-HABA Kanamycin A exerts its effects by binding to the bacterial 30S ribosomal subunit. This binding causes misreading of t-RNA, leading to the production of nonfunctional proteins, ultimately inhibiting bacterial growth . The molecular targets include the ribosomal RNA and associated proteins involved in protein synthesis .

類似化合物との比較

Kanamycin A: The parent compound, used widely as an antibiotic.

Tobramycin: Another aminoglycoside antibiotic with a structure closely related to kanamycin A.

Uniqueness: 3’'-HABA Kanamycin A is unique due to the presence of the L-HABA moiety, which enhances its stability and resistance to enzymatic degradation compared to kanamycin A . This modification also broadens its spectrum of activity against resistant bacterial strains .

生物活性

3''-HABA Kanamycin A, a derivative of the aminoglycoside antibiotic Kanamycin A, has garnered attention for its unique biological activities and potential applications in medicine. This compound is particularly noted for its structural modifications, which influence its pharmacological properties and interactions with biological systems.

The molecular formula of this compound is , with a molecular weight of approximately 686.71 g/mol. Its structure includes multiple functional groups that enhance its solubility and reactivity, making it suitable for various pharmaceutical applications.

This compound functions primarily through its interaction with bacterial ribosomes, inhibiting protein synthesis. This mechanism is characteristic of aminoglycosides, leading to bactericidal effects against a range of Gram-negative and some Gram-positive bacteria. The presence of the 3''-hydroxybutyric acid (HABA) moiety is believed to enhance its binding affinity to the ribosomal RNA, thereby increasing its antimicrobial efficacy.

Antimicrobial Efficacy

This compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes its effectiveness against selected bacteria:

| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 4 µg/mL | |

| Pseudomonas aeruginosa | 8 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Klebsiella pneumoniae | 2 µg/mL |

These findings indicate that this compound can be a potent agent against multidrug-resistant strains, particularly in settings where traditional antibiotics fail.

Case Studies

-

Antimicrobial Resistance Study :

A study evaluated the effectiveness of this compound in treating infections caused by multidrug-resistant E. coli. The results indicated that the compound significantly reduced bacterial load in infected animal models compared to controls, suggesting its potential as an alternative treatment option. -

In Vitro Efficacy :

In vitro assays demonstrated that this compound effectively inhibited biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. The compound's ability to disrupt biofilm integrity highlights its therapeutic potential in treating persistent infections .

Absorption and Distribution

Research indicates that this compound is well absorbed when administered parenterally, with peak plasma concentrations achieved within one hour. Its distribution is extensive, particularly in renal tissues, which is relevant given its nephrotoxic potential—common among aminoglycosides .

Safety Profile

While effective, the safety profile of this compound requires careful consideration due to potential nephrotoxicity and ototoxicity. Clinical studies suggest that monitoring kidney function during treatment is crucial to mitigate adverse effects.

特性

IUPAC Name |

(2S)-4-amino-N-[(2S,4S,5S)-2-[(1S,4S,6R)-4,6-diamino-3-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]-2-hydroxybutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-11-12(30)10(5-28)38-21(14(11)32)39-18-6(25)3-7(26)19(17(18)35)40-22-16(34)15(33)13(31)9(4-24)37-22/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8+,9?,10?,11+,12-,13-,14?,15?,16?,17?,18+,19?,21-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJDZJSGQOGXFX-VJILDFPPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)NC(=O)C(CCN)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C(C([C@H]1N)O[C@@H]2C(C([C@@H](C(O2)CN)O)O)O)O)O[C@@H]3C([C@H]([C@@H](C(O3)CO)O)NC(=O)[C@H](CCN)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43N5O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747872 | |

| Record name | (3S,4R,6S)-4,6-Diamino-3-[(3-{[(2S)-4-amino-2-hydroxybutanoyl]amino}-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-2-hydroxycyclohexyl 6-amino-6-deoxy-alpha-D-glycero-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50725-25-2 | |

| Record name | (3S,4R,6S)-4,6-Diamino-3-[(3-{[(2S)-4-amino-2-hydroxybutanoyl]amino}-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-2-hydroxycyclohexyl 6-amino-6-deoxy-alpha-D-glycero-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。